![molecular formula C24H20N2O2S B420457 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 317853-89-7](/img/structure/B420457.png)

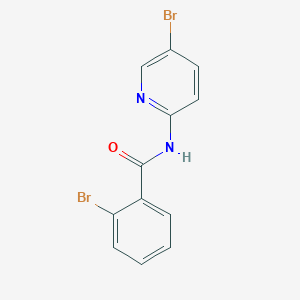

4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

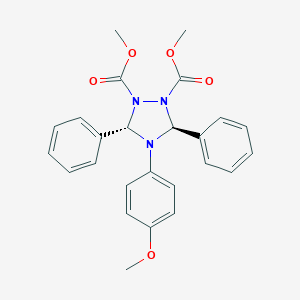

The compound “4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and methoxy groups (an oxygen atom linked to a methyl group). This suggests that it could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), a carboxamide group, and methoxy groups. These functional groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors such as its molecular structure, the nature of its functional groups, and its stereochemistry .Aplicaciones Científicas De Investigación

Anticancer Activity

- A related derivative was evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent effectiveness, comparable or superior to the reference drug etoposide (B. Ravinaik et al., 2021).

Antidiabetic Potential

- Derivatives of a similar compound were explored as antidiabetic agents, with one derivative identified as a promising drug candidate for diabetes mellitus treatment (M. Nomura et al., 1999).

Antimicrobial Effects

- A series of derivatives demonstrated potent antimicrobial activity against various bacterial and fungal strains, with some molecules exceeding the efficacy of reference drugs (D. Bikobo et al., 2017).

Nematocidal Activity

- Novel derivatives containing a 1,3,4-thiadiazole amide group exhibited significant nematocidal activity against Bursaphelenchus xylophilus, a pine wood nematode (Dan Liu et al., 2022).

Photodynamic Therapy Application

- A related compound was synthesized and characterized for its potential in photodynamic therapy, especially for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin et al., 2020).

Heparanase Inhibition

- Certain benzamide derivatives have been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation, with good in vitro and in vivo activity (Yong-Jiang Xu et al., 2006).

Analgesic and Anti-Inflammatory Properties

- Synthesized derivatives showed potential analgesic and anti-inflammatory activities, suggesting their utility in pain management and inflammation control (V. L. Gein et al., 2019).

Mecanismo De Acción

The mechanism of action of a compound depends on its intended use, such as whether it’s used as a pharmaceutical, a catalyst, a polymer, etc. Without this information, it’s difficult to predict the mechanism of action.

Safety and Hazards

Propiedades

IUPAC Name |

4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c1-16-8-10-17(11-9-16)21-22(18-6-4-3-5-7-18)29-24(25-21)26-23(27)19-12-14-20(28-2)15-13-19/h3-15H,1-2H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPKZHYISGNRMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,3,3-Tetramethyl-6-phenyl-6-(trifluoromethyl)-5-oxa-8-thiaspiro[3.4]octan-2-one](/img/structure/B420374.png)

![N-(4-chlorophenyl)-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B420379.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B420381.png)

![6-(4-chlorophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B420385.png)

![2-fluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B420388.png)

![benzo[cd]indol-2(1H)-one oxime](/img/structure/B420392.png)